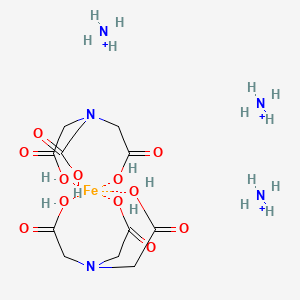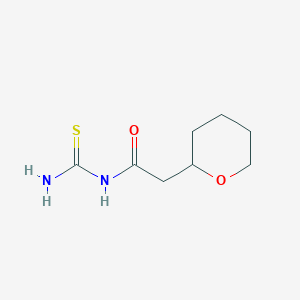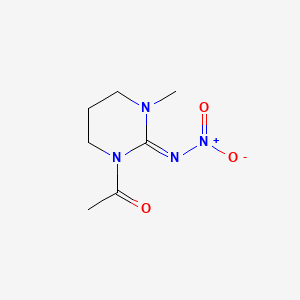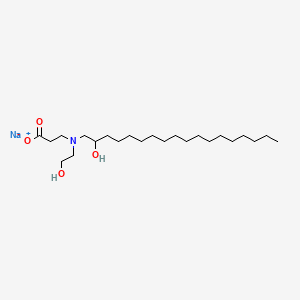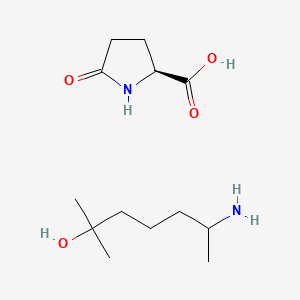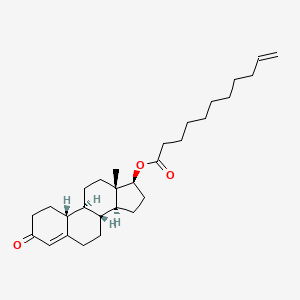
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Esterification: Formation of the ester bond between the steroid and the undec-10-enoate group.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
In industrial settings, the production of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Mecanismo De Acción
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) involves binding to androgen receptors, which are proteins that mediate the effects of testosterone. This binding activates specific genes and pathways that regulate various physiological processes, including muscle growth, bone density, and reproductive functions .
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: The natural hormone from which 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is derived.
Nandrolone: Another synthetic steroid with similar anabolic properties.
Boldenone: A steroid used in veterinary medicine with a similar structure.
Uniqueness
What sets 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) apart is its specific ester group, which affects its solubility, stability, and duration of action in the body. This makes it particularly useful in certain therapeutic and research applications .
Propiedades
Número CAS |
85702-62-1 |
|---|---|
Fórmula molecular |
C29H44O3 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,20,23-27H,1,4-19H2,2H3/t23-,24+,25+,26-,27-,29-/m0/s1 |
Clave InChI |
FZHPIXXLEHKOKS-MVTMSODMSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@H]34 |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


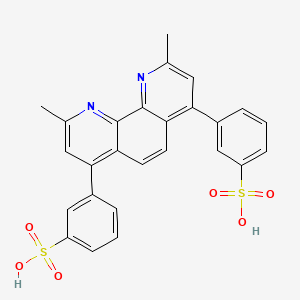
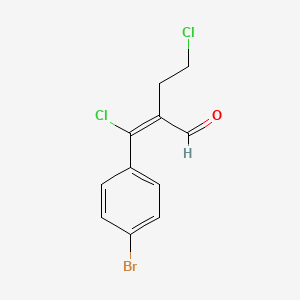
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
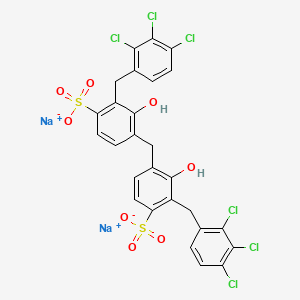
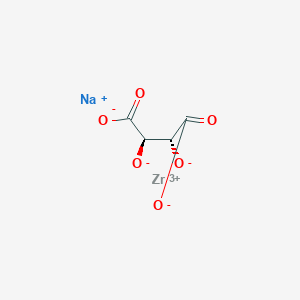
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
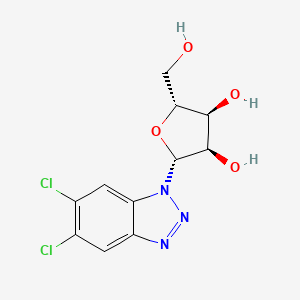
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
